An In-depth Technical Guide to 2-Bromo-4-chlorobenzonitrile: Properties, Synthesis, and Synthetic Utility
An In-depth Technical Guide to 2-Bromo-4-chlorobenzonitrile: Properties, Synthesis, and Synthetic Utility
Foreword: The Strategic Value of Polysubstituted Aromatics
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic placement of multiple, differentially reactive functional groups on an aromatic scaffold is of paramount importance. 2-Bromo-4-chlorobenzonitrile is a quintessential example of such a scaffold. Its true value lies not just in its structure, but in the chemical orthogonality of its substituents. The bromine, chlorine, and nitrile groups each offer a distinct handle for chemical modification, allowing for sequential, site-selective transformations. This guide provides an in-depth exploration of this versatile building block, moving beyond a simple recitation of facts to explain the underlying principles that govern its synthesis and reactivity, thereby empowering researchers to leverage its full synthetic potential.
Core Chemical Identity and Physicochemical Properties
2-Bromo-4-chlorobenzonitrile is a halogenated aromatic nitrile, a class of compounds widely utilized as intermediates in the synthesis of more complex molecules.[1] Its utility stems from the presence of three key functional groups—a nitrile, a bromine atom, and a chlorine atom—attached to a benzene ring.
| Property | Value | Source(s) |
| IUPAC Name | 2-bromo-4-chlorobenzonitrile | [2] |
| CAS Number | 57381-49-4 | [2] |
| Molecular Formula | C₇H₃BrClN | [2] |
| Molecular Weight | 216.46 g/mol | [2] |
| Appearance | White to off-white or very pale yellow crystalline powder/solid | [3][4][5] |
| Melting Point | 67 - 72 °C | [4] |
| Solubility | Soluble in common organic solvents; insoluble or sparingly soluble in water | [6][7][8] |
Spectroscopic Characterization: A Structural Fingerprint
The unequivocal identification of 2-Bromo-4-chlorobenzonitrile relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they confirm the compound's identity with high fidelity.
¹H NMR Spectroscopy
The proton NMR spectrum is deceptively simple, showing three signals in the aromatic region. The substitution pattern dictates the multiplicity and chemical shifts. The electron-withdrawing nature of the nitrile (-CN), bromo (-Br), and chloro (-Cl) groups deshields the aromatic protons, shifting them downfield.
-
H-6 (proton ortho to -Br): Appears as a doublet, coupled to H-5. It is typically the most downfield proton due to the additive deshielding effects of the adjacent bromine and the para nitrile group.
-
H-5 (proton between -Cl and -Br): Appears as a doublet of doublets, coupled to both H-6 and H-3.
-
H-3 (proton ortho to -CN): Appears as a doublet, coupled to H-5.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the unique electronic environment.
-
Aromatic Carbons (C-Ar): Six signals will appear in the typical aromatic region (~115-140 ppm). The carbons directly attached to the halogens (C-Br and C-Cl) and the nitrile group (C-CN) will have characteristic shifts influenced by the electronegativity and anisotropic effects of the substituents.
-
Nitrile Carbon (C≡N): A characteristic signal will appear further downfield, typically in the range of 115-120 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the key functional groups present in the molecule.[9]
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
| C≡N Stretch | ~2230 | A strong, sharp absorption characteristic of the nitrile group.[9] |
| C-H Stretch (Aromatic) | ~3080 | Indicates the presence of C-H bonds on the aromatic ring.[9] |
| C=C Stretch (Aromatic) | ~1590, 1485 | Confirms the presence of the benzene ring.[9] |
| C-Br Stretch | ~1070 | Falls within the fingerprint region, indicative of the carbon-bromine bond.[9] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the elemental composition, particularly the halogens.[9] The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) results in a highly characteristic isotopic cluster for the molecular ion (M⁺). This pattern of M⁺, M+2, and M+4 peaks serves as a definitive confirmation of a compound containing one bromine and one chlorine atom.
Synthesis: The Sandmeyer Reaction Pathway
A reliable and common method for the preparation of aryl halides from anilines is the Sandmeyer reaction. This pathway is particularly effective for introducing bromine onto the aromatic ring. The synthesis of 2-Bromo-4-chlorobenzonitrile typically starts from 4-amino-2-chlorobenzonitrile.
Rationale for Method Selection
The Sandmeyer reaction is chosen for its high efficiency and functional group tolerance. It proceeds via a diazonium salt intermediate, which is a highly versatile synthon. The transformation of a robust amino group into an excellent leaving group (N₂) allows for the introduction of a wide variety of nucleophiles, including halides, under relatively mild conditions.
Experimental Protocol: Diazotization and Bromination
Step 1: Diazonium Salt Formation
-
Dissolve 4-amino-2-chlorobenzonitrile in a solution of concentrated hydrobromic acid (HBr) and water.
-
Cool the mixture to 0-5 °C in an ice-water bath with vigorous stirring. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). The addition must be dropwise to control the exothermic reaction and maintain the temperature below 5 °C.[10]
-
Stir the resulting solution at 0-5 °C for an additional 20-30 minutes to ensure complete diazotization.
Step 2: Copper-Catalyzed Bromination
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in concentrated HBr.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution.[10] Vigorous nitrogen gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.[10]
-
The crude product can then be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing, drying, and purification by silica gel chromatography.[10]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Bromo-4-chlorobenzonitrile via a Sandmeyer reaction.
Reactivity and Synthetic Utility: A Platform for Molecular Diversity
The synthetic power of 2-Bromo-4-chlorobenzonitrile lies in the differential reactivity of its halogen substituents, a cornerstone of modern cross-coupling chemistry. In palladium-catalyzed reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This reactivity difference allows for selective functionalization at the C2 position while leaving the C4 position available for subsequent transformations.
Key Reaction Sites
Caption: Primary reactive sites on the 2-Bromo-4-chlorobenzonitrile scaffold.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[11] The higher reactivity of the C-Br bond allows for the selective introduction of aryl, heteroaryl, or alkyl groups at this position.
General Protocol:
-
To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-4-chlorobenzonitrile, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).[12]
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/water.[12]
-
Heat the mixture with stirring (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.[12]
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The product is then purified via standard methods.
Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.[13]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical chemistry.[14][15] This reaction allows for the coupling of the C-Br bond with a wide range of primary and secondary amines.
General Protocol:
-
In an inert-atmosphere glovebox or Schlenk line, combine 2-Bromo-4-chlorobenzonitrile, the desired amine (1.0-1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 equivalents).[16]
-
Add an anhydrous, degassed solvent such as toluene or dioxane.[16]
-
Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed.[16]
-
After cooling, quench the reaction, and perform an aqueous workup. The desired aryl amine is then purified by chromatography or crystallization.
Nitrile Group Transformations
The nitrile group is a versatile functional handle that can be readily converted into other functionalities, further expanding the synthetic utility of this scaffold.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid.
-
Reduction: The nitrile can be reduced to a primary amine (a benzylamine derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[1]
These transformations, combined with the selective cross-coupling at the C-Br position, provide a powerful strategy for creating a diverse library of complex molecules from a single, readily available starting material.
Safety and Handling
2-Bromo-4-chlorobenzonitrile is classified as a hazardous substance and must be handled with appropriate precautions.[2]
-
Hazards: The compound is toxic if swallowed, in contact with skin, or if inhaled.[2][4][7] It can cause skin and serious eye irritation.[4][7]
-
Handling: Always handle this chemical inside a certified chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[7][17] Avoid formation of dust and aerosols.[17]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6]
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[7][17] If inhaled, move to fresh air. If ingested, rinse mouth with water and seek immediate medical attention.[7][17]
Applications in Research and Development
The unique substitution pattern and reactivity profile make 2-Bromo-4-chlorobenzonitrile a valuable intermediate in several R&D sectors:
-
Pharmaceuticals: It serves as a key building block in the synthesis of complex molecules with potential therapeutic applications, including anticancer and central nervous system (CNS) agents.[8][18]
-
Agrochemicals: The scaffold is utilized in the production of advanced pesticides, fungicides, and herbicides.[1][8]
-
Material Science: It acts as a precursor for the synthesis of novel organic materials, such as liquid crystals and polymer modifiers for electronic applications.[1][18]
References
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PubChem. (n.d.). 2-Bromo-4-chlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-chlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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ChemSRC. (2020). MSDS of 4-Bromo-2-chlorobenzonitrile. Retrieved from [Link]
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Fisher Scientific. (2024). SAFETY DATA SHEET. Retrieved from [Link]
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LookChem. (2022). What is the synthesis and application of 4-BROMO-2-CHLOROBENZONITRILE?. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2-chlorobenzonitrile: A Key Intermediate for Pharmaceutical and Material Science Applications. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2023). Introducing 4-Bromo-2-chlorobenzonitrile - A Versatile Chemical Compound for Various Applications. Retrieved from [Link]
- European Patent Office. (2016). PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF.
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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